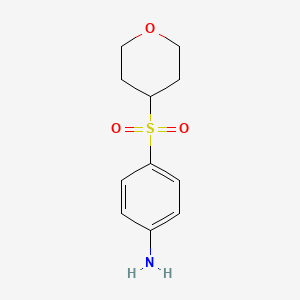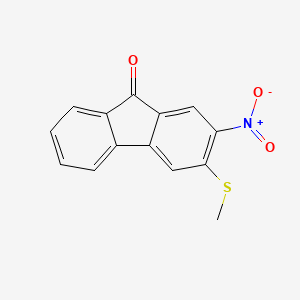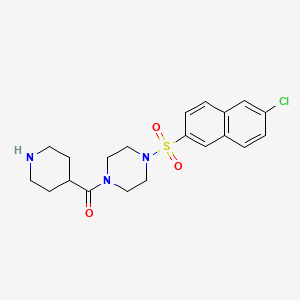
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives . This compound is characterized by its complex structure, which includes a naphthalene moiety, a piperazine ring, and a piperidine ring. It is primarily used in pharmaceutical research and has shown potential in various therapeutic applications.
Preparation Methods
The synthesis of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves multiple steps. One common synthetic route includes the following steps :
Formation of the naphthalene sulfonyl chloride: This is achieved by reacting 6-chloronaphthalene with chlorosulfonic acid.
Reaction with piperazine: The naphthalene sulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Formation of the final product: The intermediate compound is further reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes, such as trypsin-1, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved in these effects are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine can be compared with other similar compounds, such as :
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceutical research.
Naphthalene sulfonic acids: These compounds contain the naphthalene moiety and are used in various industrial applications.
Piperazine derivatives: These compounds include the piperazine ring and are known for their biological activities.
The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications.
Properties
CAS No. |
179051-54-8 |
|---|---|
Molecular Formula |
C20H24ClN3O3S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[4-(6-chloronaphthalen-2-yl)sulfonylpiperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-3-1-17-14-19(4-2-16(17)13-18)28(26,27)24-11-9-23(10-12-24)20(25)15-5-7-22-8-6-15/h1-4,13-15,22H,5-12H2 |
InChI Key |
CUQXSBQSPHOSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
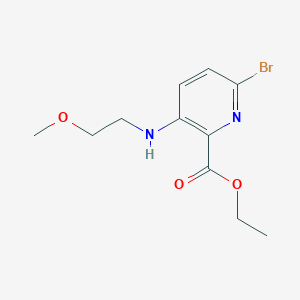
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
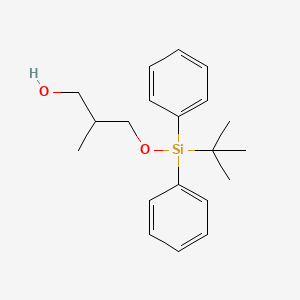
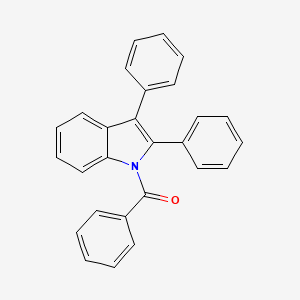
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)
